molecular formula C34H34N2O2 B12495684 (9S)-10,11-Dihydro-6'-methoxy-9-(9-phenanthrenyloxy)cinchonan

(9S)-10,11-Dihydro-6'-methoxy-9-(9-phenanthrenyloxy)cinchonan

Cat. No.: B12495684
M. Wt: 502.6 g/mol
InChI Key: TWOVHUYOMTVDRB-UHFFFAOYSA-N
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Description

4-({5-ethyl-1-azabicyclo[222]octan-2-yl}(phenanthren-9-yloxy)methyl)-6-methoxyquinoline is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(phenanthren-9-yloxy)methyl)-6-methoxyquinoline involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azabicyclo[2.2.2]octane ring: This can be achieved through a series of cyclization reactions.

    Attachment of the phenanthren-9-yloxy group: This step typically involves nucleophilic substitution reactions.

    Introduction of the quinoline moiety: This can be done through condensation reactions with appropriate quinoline derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(phenanthren-9-yloxy)methyl)-6-methoxyquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4-({5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(phenanthren-9-yloxy)methyl)-6-methoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-({5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(phenanthren-9-yloxy)methyl)-6-methoxyquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline moieties.

    Azabicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic structures.

    Phenanthrene derivatives: Compounds with similar phenanthrene groups.

Uniqueness

4-({5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(phenanthren-9-yloxy)methyl)-6-methoxyquinoline is unique due to its combination of these three distinct structural elements, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-phenanthren-9-yloxymethyl]-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOVHUYOMTVDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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